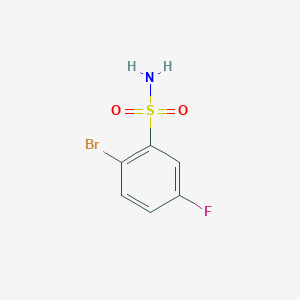
3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL
Übersicht
Beschreibung
3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol is a chemical compound with the CAS Number: 59108-22-4 . It has a molecular weight of 340.53 and its molecular formula is C11H6BrClF3NO . It is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 3rd position, a chlorine atom at the 7th position, a methyl group at the 8th position, and a trifluoromethyl group at the 2nd position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.53 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol and its derivatives have shown promising results in antimalarial research. For instance, a study by Barlin, G. et al. (1992) reports the synthesis of 4'-chloro-3-[7″-chloro(and trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols with significant antimalarial activity against Plasmodium falciparum, indicating potential as antimalarials with IC50 values comparable to chloroquine (Barlin, G., Tian, F., Kotecka, B., & Rieckmann, K., 1992).
Antimicrobial Activity
Another study by Parthasaradhi, Y. et al. (2015) focuses on the synthesis of novel quinoline-based 1,2,3-triazoles, derived from similar compounds, for their antimicrobial and antimalarial activities. This research contributes to the development of new compounds with potential applications in treating microbial infections (Parthasaradhi, Y., Suresh, S., Ranjithkumar, B., & Savithajyostna, T., 2015).
Synthetic Chemistry and Derivatives
Didenko, A. V. et al. (2015) explored the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, which include derivatives of 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol. Their work demonstrates the diverse synthetic possibilities and the potential for creating a variety of derivatives with different properties and applications (Didenko, A. V., Vorobiev, M. V., Sevenard, D., & Sosnovskikh, V. S., 2015).
Photo-Luminescence and Magnetic Properties
Research by Chu, X.-Y. et al. (2018) on lanthanide complexes based on an 8-hydroxyquinoline derivative, closely related to 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, reveals interesting photo-luminescence and magnetic properties. These findings could be relevant for applications in materials science, particularly in the areas of luminescent materials and magnetic storage (Chu, X.-Y., Zhang, H.-X., Chang, Y.-X., Nie, Y.-Y., Cui, J., & Gao, H., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-7-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3NO/c1-4-6(13)3-2-5-8(4)17-10(11(14,15)16)7(12)9(5)18/h2-3H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOQBQROKJUOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C(C2=O)Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674956 | |
| Record name | 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL | |
CAS RN |
59108-22-4 | |
| Record name | 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1373207.png)
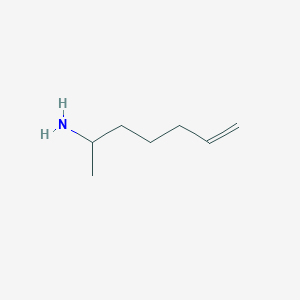

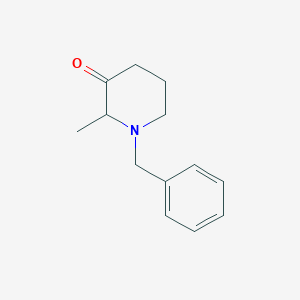
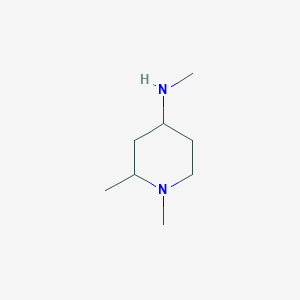
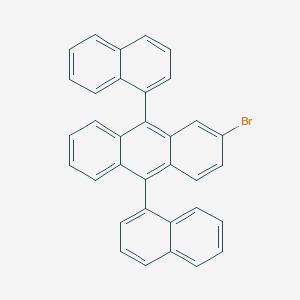

![Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1373221.png)


![1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1373225.png)

![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)
